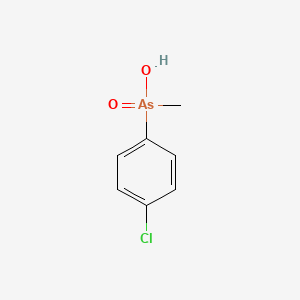

(4-chlorophenyl)-methylarsinic acid

Descripción

(4-Chlorophenyl)-methylarsinic acid is an organoarsenic compound characterized by a methyl group and a 4-chlorophenyl substituent bonded to an arsenic atom in the +3 or +5 oxidation state. Arsenic compounds are notable for their environmental persistence and dual roles as both toxins and therapeutic agents . The chlorine substituent may increase stability and resistance to biodegradation compared to non-halogenated analogs.

Propiedades

Número CAS |

73791-42-1 |

|---|---|

Fórmula molecular |

C7H8AsClO2 |

Peso molecular |

234.51 g/mol |

Nombre IUPAC |

(4-chlorophenyl)-methylarsinic acid |

InChI |

InChI=1S/C7H8AsClO2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |

Clave InChI |

BPAWXYPNIBALJH-UHFFFAOYSA-N |

SMILES canónico |

C[As](=O)(C1=CC=C(C=C1)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Classical Synthetic Route via Arsenic Methylation

One classical approach involves the methylation of arsenic acid derivatives followed by coupling with a 4-chlorophenyl moiety. Although specific detailed protocols for (4-chlorophenyl)-methylarsinic acid are scarce in open literature, related organoarsenic compounds are often prepared by methylation of arsenic acid or its salts with methyl iodide or methyl sulfate, followed by aromatic substitution reactions.

Multi-Step Synthesis Involving 4-Chlorobenzaldehyde and Arsenic Reagents

A closely related approach uses 4-chlorobenzaldehyde as a starting material, which undergoes condensation or substitution reactions with arsenic reagents. For example, in the synthesis of related compounds such as 3-(4-chlorophenyl)-2-methylacrylic acid, 4-chlorobenzaldehyde is reacted with methylmalonic acid and piperidine in pyridine, yielding high product yields (~89%) after acidification and recrystallization. This method highlights the use of chlorinated aromatic aldehydes in the preparation of related aryl-substituted acids, which could be adapted or serve as a basis for the synthesis of (4-chlorophenyl)-methylarsinic acid.

Patent-Described Synthetic Process for Related Chlorophenyl Compounds

Patent CN101973872A describes a synthetic process for 4-(4-chlorophenyl) cyclohexane-1-methanoic acid, which shares structural similarities with (4-chlorophenyl)-methylarsinic acid in terms of the chlorophenyl moiety. This process involves:

- Use of chlorobenzene and tetrahydrobenzene as reactants.

- Catalysts such as boron trifluoride (BF3), ferric chloride (FeCl3), titanium tetrachloride (TiCl4), and stannic chloride (SnCl4).

- Solvents like ethylene dichloride and dithiocarbonic anhydride.

- Sequential addition of reagents, followed by sodium hydroxide hydrolysis and acidification to obtain the target acid.

The reaction scheme involves Friedel-Crafts type alkylation and subsequent hydrolysis steps, suggesting a robust method for synthesizing chlorophenyl-substituted acids with high yields and purity.

Green and One-Pot Synthesis Approaches

Recent advances in organic synthesis emphasize green chemistry and operational simplicity. Although direct reports on (4-chlorophenyl)-methylarsinic acid are limited, analogous compounds such as methyl 4-(4-chlorophenyl)-pyrano derivatives have been synthesized using one-pot four-component reactions catalyzed by L-proline, achieving good to excellent yields with minimal waste. These methods highlight the potential for developing environmentally friendly synthetic routes for organoarsenic compounds by adapting multi-component and organocatalytic strategies.

Comparative Data Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

(4-chlorophenyl)-methylarsinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.

Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) species. Substitution reactions can lead to various substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

(4-chlorophenyl)-methylarsinic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating certain diseases, although its toxicity limits its use.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-chlorophenyl)-methylarsinic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzyme activity and cellular signaling pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (4-chlorophenyl)-methylarsinic acid with structurally or functionally related compounds:

Key Observations

Toxicity and Environmental Impact: Arsenic-containing compounds like (4-chlorophenyl)-methylarsinic acid and DMA are significantly more toxic than non-arsenic analogs (e.g., 3-(4-chlorophenyl)acrylic acid) due to arsenic’s ability to disrupt enzymatic processes . The 4-chlorophenyl group may exacerbate environmental persistence, as seen in regulated compounds like Bis(4-chlorophenyl) sulfone (BCPS) .

Bioactivity :

- The 4-chlorophenyl moiety enhances bioactivity in pharmaceuticals. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid inhibits c-Met kinase, showing potent antitumor effects (GP = 68.09%) . This suggests that (4-chlorophenyl)-methylarsinic acid could have unexplored pharmacological applications.

Physicochemical Properties :

- Solubility : Carboxylic acid derivatives (e.g., 3-(4-chlorophenyl)acrylic acid) exhibit higher aqueous solubility compared to arsinic acids due to polar functional groups .

- Lipophilicity : Sulfanylacetate esters (e.g., methyl 2-(4-chlorophenyl)sulfanylacetate) and arsinic acids are more lipophilic, favoring membrane permeability but increasing bioaccumulation risks .

Regulatory Status :

- Arsenic compounds and certain 4-chlorophenyl derivatives (e.g., BCPS) are restricted under regulations like REACH due to toxicity . This implies stringent handling requirements for (4-chlorophenyl)-methylarsinic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-chlorophenyl)-methylarsinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized through alkylation or condensation reactions, similar to methods used for structurally related chlorophenyl compounds. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (40–80°C), and catalyst selection (e.g., Lewis acids). For example, adjusting reaction time and stoichiometry of arsenic-containing precursors can mitigate side-product formation . Purity is enhanced via recrystallization in ethanol/water mixtures, followed by vacuum drying.

Q. How can researchers validate the purity of (4-chlorophenyl)-methylarsinic acid, and which analytical techniques are most effective?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 254 nm) is recommended for impurity profiling, as demonstrated for structurally analogous compounds . Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton signals (δ 7.2–7.8 ppm) and methylarsinic group shifts .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., As-O stretching at ~800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClAsO₂) .

Q. What safety protocols are critical when handling (4-chlorophenyl)-methylarsinic acid in laboratory settings?

- Methodological Answer : Adopt protocols from chlorophenyl derivatives with arsenic moieties:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.

- Waste Disposal : Neutralize arsenic-containing waste with 10% NaOH before disposal, following GHS guidelines for toxic substances .

- Emergency Procedures : Immediate decontamination with 5% ascorbic acid solution for spills on skin, as arsenic compounds can bind to keratin .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or methyl group position) alter the reactivity and bioactivity of (4-chlorophenyl)-methylarsinic acid?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential:

- Halogen Effects : Replace chlorine with fluorine or bromine to assess electronic effects on arsenic redox potential. Electrochemical assays (cyclic voltammetry) can quantify As(III)/As(V) interconversion .

- Methyl Group Position : Compare para- vs. meta-substituted analogs using X-ray crystallography to correlate steric effects with ligand-receptor binding .

- Biological Assays : Test cytotoxicity in HEK-293 cells via MTT assay, noting IC₅₀ shifts linked to substituent electronegativity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of (4-chlorophenyl)-methylarsinic acid?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Oxidative Stress Models : Use identical cell lines (e.g., HepG2) and ROS detection methods (e.g., DCFH-DA fluorescence) across studies .

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify biphasic effects.

- Metabolomic Profiling : LC-MS/MS to track arsenic speciation (e.g., methylarsonous acid metabolites) influencing redox activity .

Q. Which advanced spectroscopic or computational methods elucidate interactions between (4-chlorophenyl)-methylarsinic acid and biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) to glutathione reductase, a key detoxification enzyme .

- Density Functional Theory (DFT) : Model arsenic-ligand coordination geometries to predict interaction hotspots with DNA bases .

- Surface Plasmon Resonance (SPR) : Real-time kinetics of arsenic-protein binding (e.g., with serum albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.